4-Ethylcyclohexane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15ClO2S |
|---|---|
Molecular Weight |
210.72 g/mol |
IUPAC Name |
4-ethylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
CSHIHKKXMLGRQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Fundamental Reactivity of 4 Ethylcyclohexane 1 Sulfonyl Chloride
Nucleophilic Substitution at the Sulfur Atom (S_N2-S Mechanism)
Nucleophilic substitution at the sulfur atom of sulfonyl chlorides, including 4-Ethylcyclohexane-1-sulfonyl chloride, generally proceeds through a bimolecular nucleophilic substitution mechanism, often denoted as S_N2-S. organic-chemistry.org This mechanism is characterized by the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group (in this case, the chloride ion). organic-chemistry.org The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group occupy the apical positions.
For alkanesulfonyl chlorides like this compound, a concerted S_N2 mechanism is the proposed pathway for solvolysis. nih.gov The reactivity in these reactions is sensitive to both the nucleophilicity of the solvent and its ionizing power. nih.gov
The solvolysis of sulfonyl chlorides, where the solvent acts as the nucleophile, has been extensively studied to understand their reaction mechanisms. nih.gov For alkanesulfonyl chlorides, the mechanism is predominantly a concerted S_N2 process. nih.gov The rate of solvolysis is influenced by the solvent's ability to stabilize the developing negative charge on the leaving group and to assist in the breaking of the sulfur-chlorine bond.
The rate of solvolysis reactions can be correlated using the extended Grunwald-Winstein equation, which considers both the solvent's ionizing power and its nucleophilicity. nih.govmdpi.com For sulfonyl chlorides, the sensitivity to solvent nucleophilicity is a key indicator of an S_N2 mechanism. nih.gov
Table 1: General Observations in Solvolysis of Sulfonyl Chlorides
| Factor | Observation | Implication for this compound |
|---|---|---|
| Mechanism | Predominantly concerted S_N2 nih.gov | Expected to follow a concerted S_N2 pathway. |
| Solvent Effects | Sensitive to both solvent nucleophilicity and ionizing power nih.govmdpi.com | The rate of solvolysis will depend on the choice of solvent. |
| Transition State | Bond-making and bond-breaking are comparable in neutral solvolysis rsc.org | A balanced transition state is anticipated in reactions with neutral nucleophiles like water or alcohols. |
Halide exchange reactions in sulfonyl chlorides are less common than in alkyl halides. However, isotopic chloride exchange studies in arenesulfonyl chlorides have provided valuable mechanistic insights. nih.govmdpi.com These studies confirm that the exchange proceeds via an S_N2 mechanism with a single transition state. nih.gov
The Finkelstein reaction, a classic example of a halide exchange reaction, is typically used for alkyl halides and involves the exchange of one halogen for another. organicmystery.com While not a standard reaction for sulfonyl chlorides, the principles of nucleophilic substitution still apply. The success of such a reaction would depend on the nucleophilicity of the incoming halide and the solubility of the resulting metal halide salt in the chosen solvent. organicmystery.com
For this compound, a hypothetical halide exchange with a fluoride (B91410) source would likely proceed via an S_N2-S mechanism. The reactivity would be influenced by the nature of the fluoride salt and the solvent. It is important to note that sulfonyl fluorides are generally more stable and less reactive than sulfonyl chlorides. nih.govacs.org
Radical Reaction Pathways and Radical Generation
Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under specific conditions, typically involving photoredox catalysis or initiation by other radical species. rsc.orgresearchgate.netacs.orgcam.ac.uk The generation of a sulfonyl radical from a sulfonyl chloride involves the homolytic cleavage of the sulfur-chlorine bond.
Recent studies have shown that visible-light-activated photocatalysis is an effective method for generating sulfonyl radicals from sulfonyl chlorides. rsc.orgresearchgate.net These radicals can then participate in various synthetic transformations, such as addition to alkenes and alkynes. acs.org The reaction of α-hydroxyl and α-alkoxyl alkyl radicals with methanesulfonyl chloride has been shown to proceed via an electron-transfer process, leading to the formation of the methanesulfonyl radical. acs.org
For this compound, it is plausible that under photoredox conditions, it could generate the corresponding 4-ethylcyclohexane-1-sulfonyl radical. This reactive intermediate could then be trapped by suitable radical acceptors.
Ionic Reaction Pathways and Intermediate Formation
While the predominant pathway for nucleophilic substitution on sulfonyl chlorides is the concerted S_N2 mechanism, the possibility of ionic intermediates has been considered. However, there is no convincing evidence for an S_N1-type mechanism involving the formation of a sulfonyl cation (RSO₂⁺) during the solvolysis of most sulfonyl chlorides. mdpi.com
In certain cases, particularly with substrates that can stabilize a positive charge, ionic pathways may become more significant. For this compound, being a secondary alkanesulfonyl chloride, the formation of a primary-like sulfonyl cation would be highly unfavorable.
However, reactions of alkanesulfonyl chlorides with cyclic imines can lead to the formation of N-alkanesulfonyl cyclic iminium ions, which are ionic intermediates that are subsequently attacked by nucleophiles. researchgate.net The hydrolysis of some arenesulfonyl chlorides is also proposed to proceed through anionic intermediates. researchgate.net
Electrophilic Character of the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group is highly electrophilic. pearson.comfiveable.me This is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. pearson.comfiveable.me This high degree of electrophilicity makes the sulfur atom a prime target for attack by a wide range of nucleophiles, including alcohols, amines, and thiols. fiveable.me
The polarization of the S-Cl bond, with a partial positive charge on the sulfur and a partial negative charge on the chlorine, further enhances its reactivity towards nucleophiles. Resonance stabilization can also contribute to the electrophilic character of the sulfur atom. pearson.com The reaction of sulfonyl chlorides with nucleophiles is a fundamental process in organic synthesis, often used to form sulfonamides and sulfonate esters. fiveable.mewikipedia.org
Table 2: Factors Contributing to the Electrophilicity of the Sulfonyl Chloride Moiety
| Factor | Description |
|---|---|
| Inductive Effect | The high electronegativity of the two oxygen atoms and the chlorine atom withdraws electron density from the sulfur atom. pearson.com |
| Polarization | The S-Cl bond is highly polarized, creating a significant partial positive charge on the sulfur atom. pearson.com |
| Resonance | Resonance structures can delocalize the electron density of the sulfonyl group, further enhancing the positive character of the sulfur. pearson.com |
Stereochemical Course of Reactions Involving the Cyclohexane (B81311) Ring
The stereochemistry of reactions involving the cyclohexane ring of this compound is an important consideration. The cyclohexane ring can exist in different conformations, with the chair conformation being the most stable. The ethyl group and the sulfonyl chloride group can occupy either axial or equatorial positions.
More pertinent to the reactions at the sulfur center, the stereochemistry of the cyclohexane ring itself is generally retained. youtube.com When an alcohol is converted to a sulfonate ester using a sulfonyl chloride, the configuration of the alcohol's stereocenter is not affected. youtube.com This is because the reaction occurs at the oxygen of the alcohol and the sulfur of the sulfonyl chloride, and no bonds to the chiral carbon are broken.
For this compound, which is itself chiral at the C1 position, reactions at the sulfur atom with nucleophiles will proceed with inversion of configuration at the sulfur center if it were chiral (which it is not in this achiral molecule). The stereochemistry of the C1 and C4 carbons of the cyclohexane ring will remain unchanged during these reactions. The approach of the nucleophile to the sulfur atom could potentially be influenced by the steric bulk of the cyclohexane ring, but this is not expected to alter the fundamental S_N2-S mechanism. The prochiral faces of trigonal planar intermediates, if formed, could lead to diastereomeric products if the nucleophile is chiral or if the reaction is enzyme-catalyzed. libretexts.org
Synthetic Transformations and Advanced Applications in Organic Synthesis
Formation of Sulfonamides
The synthesis of sulfonamides is one of the most fundamental transformations of sulfonyl chlorides. ekb.egcbijournal.com The robust sulfur-nitrogen bond formed in this reaction is a key structural motif in a wide array of medicinally important compounds. ekb.egsigmaaldrich.com 4-Ethylcyclohexane-1-sulfonyl chloride readily participates in these reactions, offering a pathway to novel sulfonamide derivatives bearing a bulky, lipophilic cycloaliphatic group.
Reactions with Primary and Secondary Amines
The most direct method for synthesizing sulfonamides from this compound is its reaction with primary or secondary amines. cbijournal.comucl.ac.uk In this nucleophilic substitution reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride ion and the formation of a new S-N bond. libretexts.org
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is generated. ucl.ac.ukrsc.org The choice of solvent and reaction conditions can be tailored based on the reactivity and solubility of the specific amine being used. Primary amines react to form secondary sulfonamides, which still possess an acidic proton on the nitrogen atom, while secondary amines yield tertiary sulfonamides, which lack this acidic proton. doubtnut.com This difference in acidity has historically been exploited in the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org
| Amine Type | Nucleophile | Product | Key Features | Typical Base |
| Primary Amine | R-NH₂ | 4-ethylcyclohexyl-NH-R | Contains an acidic N-H proton. | Pyridine, Triethylamine |
| Secondary Amine | R₂-NH | 4-ethylcyclohexyl-NR₂ | Lacks an acidic N-H proton. | Pyridine, Triethylamine |
Multi-Component Coupling Reactions
Beyond simple two-component reactions, sulfonyl chlorides can be involved in more complex, advanced synthetic strategies such as multi-component reactions (MCRs). These reactions allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency.
A relevant example of this advanced approach is the palladium-catalyzed three-component synthesis of sulfonamides. nih.gov In this type of transformation, a sulfonyl chloride source, an amine, and a boronic acid are coupled together. While this specific reaction often uses sulfuryl chloride (SO₂Cl₂) as a linchpin to react first with a secondary amine to generate a sulfamoyl chloride in situ, the principle can be extended to pre-formed sulfonyl chlorides. nih.gov Such a strategy using this compound would involve the coupling of the sulfonyl chloride with an arylboronic acid and an amine, mediated by a palladium catalyst, to yield highly substituted sulfonamides. This redox-neutral approach highlights the potential for this compound in building molecular diversity through efficient, one-pot procedures. nih.gov
| Component 1 | Component 2 | Component 3 | Catalyst System | Product Type |
| Sulfonyl Chloride Source (e.g., SO₂Cl₂) | Secondary Amine | Arylboronic Acid | Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand | Tertiary Aryl Sulfonamide |
Synthesis of Sulfones and Sulfonates
The electrophilic nature of this compound also allows for the formation of C-S bonds to generate sulfones. iomcworld.comorganic-chemistry.org Sulfones are another important class of compounds in materials science and medicinal chemistry. iomcworld.com
Reactions with Organometallic Reagents (e.g., Organozinc)
A powerful method for synthesizing sulfones is the transition-metal-catalyzed cross-coupling of sulfonyl chlorides with organometallic reagents. scispace.com Organozinc reagents are particularly useful due to their high functional group tolerance and moderate reactivity. sigmaaldrich.comuni-muenchen.de The reaction between this compound and an organozinc reagent (R-ZnX) can be promoted by a copper catalyst, such as copper(I) iodide (CuI), to form the corresponding sulfone. rsc.org
In this process, the organozinc reagent undergoes transmetalation with the copper catalyst. The resulting organocopper species then reacts with the sulfonyl chloride to form the C-S bond of the sulfone product. uni-muenchen.de This methodology provides a reliable route to unsymmetrical sulfones, connecting the 4-ethylcyclohexylsulfonyl moiety to a wide variety of alkyl or aryl groups derived from the organozinc precursor. scispace.comrsc.org
| Reagent 1 | Reagent 2 | Catalyst | Product | Bond Formed |
| This compound | Organozinc Halide (R-ZnBr) | Copper(I) Iodide (CuI) | 4-Ethylcyclohexyl-SO₂-R | C-S |
Derivatization Reagent in Analytical Chemistry
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as chromatography. greyhoundchrom.com Sulfonyl chlorides are excellent derivatizing agents for compounds containing primary or secondary amine groups, as well as phenolic hydroxyl groups, particularly for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). ddtjournal.comnih.gov
Application in Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for separating and identifying compounds in complex mixtures. ddtjournal.com However, some small molecules, such as biogenic amines or certain phenols, may exhibit poor chromatographic retention on common reversed-phase columns or ionize inefficiently in the mass spectrometer source. nih.govnih.gov
| Analyte Functional Group | Purpose of Derivatization | Effect of 4-Ethylcyclohexyl Group | Effect of Sulfonyl Group | Overall Outcome |
| Primary/Secondary Amine | Enhance LC retention and MS signal | Increases hydrophobicity and retention time | Improves ionization efficiency | Improved sensitivity and separation |
| Phenolic Hydroxyl | Enhance LC retention and MS signal | Increases hydrophobicity and retention time | Improves ionization efficiency | Improved sensitivity and separation |
Enhancement of Ionization Efficiency and Fragmentation Patterns for Detection
In analytical chemistry, particularly in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), chemical derivatization is a crucial technique to improve the detectability of molecules that exhibit poor ionization efficiency. ddtjournal.com Compounds like this compound serve as derivatizing agents for analytes with functional groups such as phenols and amines. The primary goal of this derivatization is to introduce a readily ionizable moiety onto the analyte molecule, thereby enhancing its response in the mass spectrometer. ddtjournal.come-b-f.eu
The sulfonyl chloride group reacts with the target functional group on the analyte to form a stable sulfonamide or sulfonate ester. This derivative often incorporates a feature, such as a tertiary amine, that is easily protonated, leading to a significant increase in signal intensity in positive-ion ESI-MS. ddtjournal.comresearchgate.net For instance, derivatization of phenols with reagents similar to this compound, such as the well-known dansyl chloride, has been shown to dramatically improve ionization efficiency. ddtjournal.com
Furthermore, derivatization influences the fragmentation pattern of the analyte during tandem mass spectrometry (MS/MS). The resulting derivatives are designed to produce specific, predictable, and high-intensity product ions upon collision-induced dissociation (CID). ddtjournal.comchemguide.co.uk This directed fragmentation is invaluable for developing highly sensitive and selective quantitative assays using techniques like multiple reaction monitoring (MRM). researchgate.net The fragmentation often occurs at the newly formed sulfonamide bond, leading to a characteristic fragment ion corresponding to the derivatizing agent, which can be used as a universal transition for screening a class of compounds. ddtjournal.comlibretexts.org
Table 1: Impact of Derivatization on Mass Spectrometry Detection
| Parameter | Before Derivatization | After Derivatization with Sulfonyl Chloride |
|---|---|---|
| Ionization Efficiency | Low for neutral or weakly ionizing compounds. ddtjournal.com | Significantly enhanced by introducing a chargeable group. ddtjournal.comresearchgate.net |
| Signal-to-Noise Ratio | Poor, leading to low sensitivity. | Improved, allowing for lower limits of detection. e-b-f.eu |
| Fragmentation | May be complex, non-specific, or low intensity. chemguide.co.uk | Predictable and efficient, yielding characteristic product ions for sensitive detection. ddtjournal.comyoutube.com |
| Selectivity | Lower, susceptible to matrix interference. | Increased due to specific mass transitions and chromatographic shifts. e-b-f.eu |
**4.4. Synthesis of Other Sulfur-Containing Derivatives
Synthesis of Other Sulfur-Containing Derivatives
Thiosulfonates
This compound is a key precursor for the synthesis of thiosulfonates, a class of organosulfur compounds with applications in organic synthesis and medicinal chemistry. researchgate.net The most direct method for preparing thiosulfonates involves the reaction of a sulfonyl chloride with a thiol in the presence of a base. researchgate.netuantwerpen.be This reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.
The general transformation can be represented as: R-SO₂Cl + R'-SH → R-SO₂-S-R' + HCl
This method is versatile and allows for the synthesis of a wide array of symmetrical and unsymmetrical thiosulfonates. uantwerpen.beorganic-chemistry.org The reaction conditions are typically mild, often conducted at room temperature. organic-chemistry.org An alternative approach involves the reaction of sulfonyl chlorides with sodium thiosulfate (B1220275) to generate a Bunte salt, which can then be further reacted to yield the desired thiosulfonate. uantwerpen.be Thiosulfonates are valuable synthetic intermediates, capable of acting as both sulfenylating and sulfonylating agents. researchgate.net
Table 2: General Synthesis of Thiosulfonates from Sulfonyl Chlorides
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| This compound | Thiophenol | Base (e.g., Pyridine), Solvent (e.g., EtOAc) | S-phenyl 4-ethylcyclohexane-1-thiosulfonate |
| p-Toluenesulfonyl chloride | 2-Mercaptobenzothiazole | Pyridine, EtOAc | S-(benzothiazol-2-yl) 4-methylbenzene-1-thiosulfonate uantwerpen.be |
Sulfonimidamides
Sulfonimidamides are sulfur-containing compounds that are structurally related to sulfonamides and have gained attention in medicinal chemistry. The synthesis of sulfonimidamides can be achieved from sulfonyl chlorides, although it often involves a multi-step sequence. A common pathway begins with the reaction of this compound with ammonia (B1221849) or a primary amine to form the corresponding sulfonamide. cbijournal.comresearchgate.net
The resulting sulfonamide is then converted into a sulfonimidoyl chloride through a process that may involve deoxychlorination. researchgate.net This intermediate is subsequently reacted with a different amine in a nucleophilic substitution reaction to furnish the final sulfonimidamide. researchgate.netnih.gov This one-pot transformation from sulfonamides provides a convenient and accessible route to this class of compounds. researchgate.net
Table 3: Synthetic Pathway to Sulfonimidamides
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | R¹-NH₂ | 4-Ethyl-N-R¹-cyclohexane-1-sulfonamide |
| 2 | 4-Ethyl-N-R¹-cyclohexane-1-sulfonamide | Chlorinating agent (e.g., NCS) | 4-Ethyl-N-R¹-cyclohexane-1-sulfonimidoyl chloride researchgate.net |
| 3 | 4-Ethyl-N-R¹-cyclohexane-1-sulfonimidoyl chloride | R²R³-NH | 4-Ethyl-N-R¹-N'-(R²,R³)-cyclohexane-1-sulfonimidamide |
Cyclization and Annulation Reactions
The sulfonyl chloride functional group is a versatile handle for constructing cyclic and polycyclic frameworks. mdpi.com this compound can be employed in various cyclization and annulation strategies. These reactions can proceed through different mechanisms, including radical, ionic, or pericyclic pathways, to form rings of various sizes. rsc.orgnih.gov
One common application is in [2+2] cycloaddition reactions, particularly in the sulfa-Staudinger reaction with imines to produce β-sultams (cyclic sulfonamides). researchgate.net In other instances, intramolecular reactions can occur where the sulfonyl chloride group reacts with another nucleophilic site within the same molecule to form a cyclic sulfonate or sulfonamide. nih.govnih.gov For example, under basic conditions, a molecule containing both a sulfonyl chloride and a hydroxyl or amino group can undergo intramolecular cyclization. nih.gov Furthermore, radical cyclizations involving sulfonamides derived from sulfonyl chlorides can lead to the formation of polycyclic imines through a sequence of cyclization followed by the elimination of a sulfonyl radical. nih.gov
Table 4: Examples of Cyclization Reactions Involving Sulfonyl Groups
| Reaction Type | Reactants | Key Features | Product Type |
|---|---|---|---|
| Intramolecular Cyclocondensation | NH-sulfoximine (derived from sulfonyl precursor) | Acid-catalyzed internal reaction. nih.gov | Thiadiazine 1-oxide nih.gov |
| [2+2] Cycloaddition | Sulfonyl chloride, Dialkyl acetylenedicarboxylate, Pyridine | Pyridine-mediated reaction forming a four-membered ring. mdpi.com | 2H-thiete 1,1-dioxide mdpi.com |
| Radical Cyclization/Elimination | Cyclic ene sulfonamide | Radical-initiated cyclization followed by β-elimination of a sulfonyl radical. nih.gov | Polycyclic imine nih.gov |
| Cationic Cyclization | o-(1-arylvinyl) acetophenone (B1666503) N-tosylhydrazone | Brønsted acid-promoted intramolecular reaction. rsc.org | Polysubstituted indene (B144670) rsc.org |
Reactions with Unsaturated Compounds
Interaction with Alkenes and Alkynes
Sulfonyl chlorides are known to react with unsaturated carbon-carbon bonds in alkenes and alkynes through various pathways, making this compound a useful reagent in addition chemistry. magtech.com.cn These reactions, often catalyzed by transition metals like copper or iron, allow for the difunctionalization of the unsaturated bond, introducing both a sulfonyl group and a chlorine atom. nih.gov
The addition of sulfonyl chlorides to alkynes, known as halosulfonylation, can be controlled to produce β-halovinyl sulfones with high stereoselectivity. nih.gov For instance, copper-catalyzed reactions often yield (Z)-β-chlorovinyl sulfones, while iron-catalyzed systems can favor the (E)-isomer. nih.gov The reaction typically proceeds through a radical mechanism, where a sulfonyl radical, generated from the sulfonyl chloride, adds to the alkyne to form a vinyl radical intermediate. This intermediate is then trapped by a chlorine source. nih.gov Similar radical addition reactions can occur with alkenes. These reactions provide a powerful method for the synthesis of highly functionalized vinyl and alkyl sulfones, which are important building blocks in organic synthesis. magtech.com.cnrsc.org
Table 5: Catalyzed Addition of Sulfonyl Chlorides to Alkynes
| Alkyne Substrate | Sulfonyl Chloride | Catalyst System | Product | Stereoselectivity |
|---|---|---|---|---|
| Phenylacetylene | p-Toluenesulfonyl chloride | CuCl / Me₂S | (Z)-1-chloro-2-tosyl-1-phenylethene | Good to excellent Z-selectivity nih.gov |
| Terminal Alkyne | Arylsulfonyl chloride | Fe(acac)₂ / (p-Tol)₃P | (E)-β-chlorovinyl sulfone | Complete E-selectivity nih.gov |
| Terminal Alkyne | p-Toluenesulfonyl chloride | [Cu(dap)₂]Cl / Green light | β-chlorovinyl sulfone | Modest regioselectivity nih.gov |
Reactions with Imines and Carbonyl Derivatives
The reactions of alkanesulfonyl chlorides, such as this compound, with imines and carbonyl compounds are characterized by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This allows for nucleophilic attack by the nitrogen of an imine or the oxygen of a carbonyl group, leading to a variety of transformations.
Reactions with Imines:
The interaction between alkanesulfonyl chlorides and imines typically begins with the formation of an N-sulfonyl iminium ion intermediate. The fate of this intermediate is highly dependent on the structure of the imine, particularly the substituents on the nitrogen atom, and the reaction conditions.
For imines with N-alkyl groups, the reaction can proceed through different pathways. N-arylimines are generally less basic and may not react under similar conditions. researchgate.net The reaction with cyclic N-alkyl imines has been shown to yield diverse products, often resulting from nucleophilic attack on the iminium intermediate by species present in the reaction mixture, such as water or the chloride anion, rather than the formation of β-sultams. researchgate.net
Detailed research on various alkanesulfonyl chlorides with cyclic imines has revealed that the reaction outcomes are diverse. For instance, the reaction does not always lead to the expected [2+2] cycloaddition products (β-sultams). Instead, N-sulfonylation followed by rearrangement or reaction with nucleophiles is common. researchgate.net
Table 1: Representative Reactions of Alkanesulfonyl Chlorides with Cyclic Imines
Below is a summary of observed reactions for representative alkanesulfonyl chlorides, which serve as a model for the expected reactivity of this compound.
| Alkanesulfonyl Chloride | Imine Reactant | Solvent/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylsulfonyl chloride | 2-Phenyl-1-pyrroline | THF, N₂, RT | 1-Benzylsulfonyl-2-phenyl-2-pyrroline | 30% | researchgate.net |
| Benzylsulfonyl chloride | 2-Phenyloxazoline | THF, N₂, 0°C to RT | N-(2-Hydroxyethyl)-N-(phenylacetyl)benzenesulfonamide | 11% | researchgate.net |
| Benzylsulfonyl chloride | 4,5-Dihydro-3H-benzo[c]azepine | THF, N₂, 0°C to RT | N-Formyl-N-(2-phenylethyl)benzenesulfonamide derivative | 51% | researchgate.net |
| Ethanesulfonyl chloride | N-Benzylidenebenzylamine | - | cis- and trans-2-Benzyl-4-phenyl-β-sultams | Lower Yields | researchgate.net |
This table is generated based on data for representative alkanesulfonyl chlorides and is intended to illustrate the potential reactivity of this compound.
Reactions with Carbonyl Derivatives:
The reaction of sulfonyl chlorides with carbonyl compounds like aldehydes and ketones is also a known transformation in organic synthesis. magtech.com.cn These reactions can be influenced by the presence of α-hydrogens in the carbonyl compound. Aldehydes and ketones can react with sulfonyl chlorides under basic conditions, although the specific pathways and products can vary. For instance, aldehydes and ketones with at least one α-hydrogen can undergo aldol-type reactions. byjus.com The interaction with sulfonyl chlorides can lead to the formation of α,β-unsaturated carbonyl compounds or other complex structures depending on the reaction conditions and the specific nature of the reactants. magtech.com.cnbyjus.com
N-sulfonyl imines, which are themselves derivatives of carbonyl compounds and sulfonamides, are crucial building blocks in organic synthesis. rsc.orgresearchgate.net They are often synthesized through the condensation of aldehydes with sulfonamides. researchgate.net This highlights the close relationship in the reactivity of sulfonyl groups with both imine and carbonyl functionalities.
The general reactivity suggests that this compound would act as an electrophile, reacting with the nucleophilic oxygen of an aldehyde or ketone. The subsequent steps could involve elimination or rearrangement, potentially catalyzed by a base, to yield various products. However, specific experimental data for this compound in these reactions are not available in the reviewed literature.
Structure Reactivity Relationships and Conformational Analysis
Influence of the Cyclohexane (B81311) Ring Conformation on Sulfonyl Chloride Reactivity
The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. fiveable.memasterorganicchemistry.com In 4-Ethylcyclohexane-1-sulfonyl chloride, both the ethyl group and the sulfonyl chloride group can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. fiveable.meutdallas.edu
Substituents generally prefer the more spacious equatorial position to avoid these destabilizing interactions. maricopa.edu The conformational preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. Larger groups have larger A-values, indicating a stronger preference for the equatorial position.
This conformational preference directly impacts reactivity. A sulfonyl chloride group in the equatorial position is more sterically accessible to incoming nucleophiles compared to one in the hindered axial position. spcmc.ac.in Reactions occurring at an equatorial sulfonyl chloride group are therefore expected to proceed at a faster rate due to reduced steric hindrance in the transition state. spcmc.ac.in
Table 1: Conformational Preferences in 4-Substituted Cyclohexanes
| Substituent | A-Value (kcal/mol) | % Equatorial Conformer (at 25 °C) |
|---|---|---|
| -CH₃ | 1.74 | ~95% |
| -CH₂CH₃ (Ethyl) | 1.75 | ~96% |
| -CH(CH₃)₂ | 2.21 | ~98% |
| -C(CH₃)₃ | >4.5 | >99.9% |
Data represents generalized values for monosubstituted cyclohexanes to illustrate the effect of substituent size.
Stereoelectronic Effects of the Ethyl Substituent on Reaction Rates
Stereoelectronic effects are orbital interactions that influence the geometry, stability, and reactivity of a molecule. wikipedia.org In this compound, the ethyl group, while remote from the sulfonyl chloride, can exert subtle stereoelectronic influences.
One key effect is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). researchgate.netimperial.ac.uk The C-C and C-H bonds of the ethyl group can act as σ-donors. This electron donation can be transmitted through the carbon framework of the cyclohexane ring. For example, a stabilizing interaction can occur between a σ orbital of a C-H or C-C bond and a low-lying σ orbital of another bond, particularly if they are anti-periplanar. imperial.ac.uk
These interactions can influence the ground state energy of the molecule and the stability of the transition state during a reaction. For instance, electron donation from the ethyl group can slightly alter the electron density at the C-1 carbon, which is bonded to the strongly electron-withdrawing sulfonyl chloride group. While this effect is generally weak due to the distance, it could subtly modulate the electrophilicity of the sulfur atom. The optimal alignment of orbitals required for these effects is dependent on the ring's conformation, linking stereoelectronics directly to the conformational analysis discussed previously. wikipedia.org
Correlation of Substituent Effects with Reaction Outcomes
The substituents on the cyclohexane ring govern reaction outcomes through a combination of steric and electronic effects. The ethyl group at the 4-position primarily acts as a steric anchor, helping to lock the ring into a preferred conformation where it occupies an equatorial position. libretexts.org This, in turn, influences the preferred orientation of the sulfonyl chloride group.
In reactions of sulfonyl chlorides, which are powerful electrophiles, the outcome often depends on the nature of the nucleophile and the reaction conditions. magtech.com.cnresearchgate.net For this compound, the primary role of the 4-ethyl substituent is to ensure that reactions at the C-1 position occur in a well-defined conformational environment.
Steric Effects : By favoring an equatorial position, the ethyl group ensures the sulfonyl chloride group (in the trans isomer) is also equatorial and thus sterically accessible. This promotes standard reaction pathways, such as nucleophilic substitution at the sulfur atom, without the complications of severe steric hindrance that an axial group would present. spcmc.ac.in
The predictable conformational behavior due to the ethyl group allows for a more controlled reaction environment, potentially leading to higher yields and cleaner reaction profiles compared to a less conformationally biased system.
Diastereoselectivity and Enantioselectivity in Reactions (Theoretical Considerations)
The stereochemical outcome of reactions involving this compound is a key theoretical consideration.
Diastereoselectivity : Diastereoselectivity can arise if a reaction creates a new stereocenter in the molecule. The pre-existing stereochemistry of the 4-substituted ring can influence the formation of one diastereomer over another. nih.gov For example, in a reaction where a nucleophile attacks the sulfur atom, the approach of the nucleophile can be influenced by the steric bulk of the cyclohexane ring. The chair conformation presents two distinct faces of attack (from above or below the plane of the ring). The ethyl group, by locking the conformation, creates a biased steric environment. A bulky nucleophile might preferentially attack from the less hindered face, leading to a diastereomeric excess in the product if a new stereocenter is formed. nih.gov The transition state that minimizes steric clashes with the cyclohexane ring framework will be favored, dictating the stereochemical outcome. nih.gov
Enantioselectivity : The cis and trans isomers of this compound are achiral as they both possess a plane of symmetry that passes through the C-1 and C-4 carbons. Therefore, reactions with achiral reagents will not produce an enantiomeric excess; the product will be a racemate or an achiral compound. Achieving enantioselectivity would require the use of a chiral reagent, a chiral catalyst, or a chiral auxiliary that could differentiate between the enantiotopic faces of the sulfonyl chloride group or other prochiral centers in the molecule during the reaction. nih.gov
Advanced Analytical Methodologies for Characterization and Purity Assessment
Advanced Chromatographic Techniques
Chromatographic methods are fundamental for the separation, identification, and quantification of sulfonyl chlorides. These techniques are crucial for assessing the purity of 4-Ethylcyclohexane-1-sulfonyl chloride and identifying any potential impurities from its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like sulfonyl chlorides. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing information about the molecular weight and fragmentation pattern of each component. For related alkyl sulfonyl chlorides, GC-MS analysis is often performed using a capillary column with a non-polar stationary phase. core.ac.ukrsc.org The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound, along with characteristic isotopic peaks for chlorine. Fragmentation patterns would likely involve the loss of the sulfonyl chloride group and cleavage of the cyclohexane (B81311) ring.
Hypothetical GC-MS Parameters for Analogous Compounds
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 50 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-400 |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixtures and Impurities
For less volatile impurities or thermally labile compounds, HPLC-MS/MS is the method of choice. This technique separates compounds based on their differential partitioning between a mobile phase and a stationary phase. researchgate.netgoogle.compatsnap.com Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of sulfonyl chlorides and their derivatives. sielc.com The use of a mass spectrometer as a detector allows for sensitive and selective detection of the target compound and its impurities. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting selected ions.
Hypothetical HPLC-MS/MS Parameters for Analogous Compounds
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS | Collision-Induced Dissociation (CID) |
Electrochemical Detection Methods
Electrochemical detectors can be coupled with HPLC to provide sensitive and selective detection for electroactive compounds. While not as common as MS detection for sulfonyl chlorides, organosulfur compounds can be amenable to electrochemical detection, particularly after derivatization. wku.edumdpi.comnih.gov The sulfonyl chloride moiety itself is not typically electroactive, but its reaction products or derivatives might be. This method's applicability would depend on the specific impurities and the matrix being analyzed.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the cyclohexane ring protons. libretexts.orgcdnsciencepub.comdocbrown.inforesearchgate.net The chemical shifts of the protons on the carbon attached to the sulfonyl chloride group would be shifted downfield due to the electron-withdrawing nature of this group. The ethyl group would show a characteristic triplet and quartet pattern.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the sulfonyl chloride group would appear at a significantly downfield chemical shift. researchgate.net
Infrared (IR) and Raman Spectroscopy
Both IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing its vibrational modes. For this compound, characteristic vibrational bands for the sulfonyl chloride group would be expected. cdnsciencepub.comcdnsciencepub.com
IR Spectroscopy: Strong asymmetric and symmetric stretching vibrations for the S=O bonds in the sulfonyl chloride group are typically observed in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. acdlabs.comacs.org C-H stretching vibrations of the cyclohexane and ethyl groups would appear around 2850-2960 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also show the characteristic S=O stretching bands. researchgate.net The S-Cl stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.
Impurity Profiling and Trace Analysis in Research Samples
Impurity profiling of this compound is a critical step in its quality control, aimed at identifying and quantifying all potential process-related and degradation impurities. A thorough understanding of the synthetic route is essential for predicting the likely impurities. Common synthetic pathways to aliphatic sulfonyl chlorides include the chlorosulfonation of the corresponding hydrocarbon or the oxidative chlorination of the thiol.
Consequently, a typical impurity profile for this compound could include:
Unreacted Starting Materials: Residual ethylcyclohexane (B155913) from an incomplete chlorosulfonation reaction.
Isomeric Byproducts: Positional isomers such as 2-ethylcyclohexane-1-sulfonyl chloride and 3-ethylcyclohexane-1-sulfonyl chloride, which may form concurrently during the synthesis.
Over-reacted Products: Di-sulfonated or di-chlorinated ethylcyclohexane species.
Side-reaction Products: Chlorinated ethylcyclohexane arising from direct chlorination of the starting material.
Degradation Products: The primary degradation product is 4-ethylcyclohexanesulfonic acid, formed via hydrolysis of the sulfonyl chloride group upon exposure to moisture.
Residual Solvents: Solvents used during the synthesis and purification processes.
Advanced analytical techniques are required to separate, identify, and quantify these closely related compounds, often present at trace levels.
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the cornerstone techniques for the impurity profiling of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. Due to the reactive nature of sulfonyl chlorides, derivatization is sometimes employed to enhance stability and chromatographic performance. However, with careful optimization of GC conditions, direct analysis is often feasible.
A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature programming allows for the separation of impurities with varying boiling points. The mass spectrometer provides definitive identification of the eluted peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Interactive Data Table: Predicted GC-MS Data for this compound and Potential Impurities
| Compound Name | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| Ethylcyclohexane | 5.2 | 112, 83, 69, 55 |
| 4-Chloroethylcyclohexane | 7.8 | 146, 111, 83, 67 |
| This compound | 12.5 | 210, 145, 111, 83, 67 |
| 2-Ethylcyclohexane-1-sulfonyl chloride | 12.3 | 210, 145, 111, 83, 67 |
| 4-Ethylcyclohexanesulfonic acid | (Requires derivatization) | - |
Note: The retention times are hypothetical and depend on the specific GC column and conditions. The mass fragments are predicted based on common fragmentation patterns of similar compounds.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for the analysis of less volatile and thermally labile impurities, such as the corresponding sulfonic acid. Reversed-phase chromatography using a C18 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer to control the pH.
Due to the lack of a strong chromophore in aliphatic sulfonyl chlorides, UV detection can be challenging for trace-level analysis. In such cases, derivatization with a UV-active agent or the use of alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.
Interactive Data Table: Predicted HPLC-UV Data for this compound and a Key Impurity
| Compound Name | Predicted Retention Time (min) | UV λmax (nm) |
| 4-Ethylcyclohexanesulfonic acid | 3.1 | ~210 |
| This compound | 8.9 | ~215 |
Note: The retention times are hypothetical and depend on the specific HPLC column, mobile phase, and flow rate. The UV λmax values are estimated.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the main component and for the identification of impurities, particularly isomers.
¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound provide a unique fingerprint of the molecule. The chemical shifts and coupling constants of the various protons and carbons in the ethyl and cyclohexane moieties can confirm the structure and identify the presence of isomers. For instance, the chemical shift of the proton attached to the carbon bearing the sulfonyl chloride group is a key diagnostic signal.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -SO₂Cl-CH- | 3.5 - 3.8 | m |
| Cyclohexane-CH₂ | 1.2 - 2.2 | m |
| -CH₂-CH₃ | 1.4 - 1.6 | q |
| -CH₂-CH₃ | 0.8 - 1.0 | t |
Note: The chemical shifts are predicted and can vary based on the solvent and instrument frequency. m = multiplet, q = quartet, t = triplet.
Trace Analysis
The detection and quantification of trace-level impurities often require highly sensitive analytical methods. For genotoxic impurities, which may need to be controlled at parts-per-million (ppm) levels, techniques like GC-MS/MS or LC-MS/MS are employed. These tandem mass spectrometry techniques offer enhanced selectivity and sensitivity by monitoring specific fragmentation transitions of the target analytes, thereby minimizing interference from the sample matrix.
Computational Studies and Theoretical Insights
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic compounds. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties and reaction energetics. For sulfonyl chlorides, DFT is instrumental in elucidating the mechanisms of their characteristic reactions, such as nucleophilic substitution and elimination. nih.gov These calculations can map out the entire energy landscape of a reaction, providing a detailed understanding of its feasibility and kinetics.
A primary application of DFT in mechanistic studies is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor governing the reaction rate.
For alkanesulfonyl chlorides like 4-Ethylcyclohexane-1-sulfonyl chloride, a common reaction is nucleophilic substitution at the sulfur atom. DFT studies on analogous sulfonyl chlorides have shown that these reactions typically proceed via a concerted bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.govsemanticscholar.org In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. The transition state features a trigonal bipyramidal geometry around the sulfur atom. mdpi.com
DFT calculations can precisely model this process:
Geometry Optimization: The ground state geometries of the reactants (this compound and a nucleophile) and the products are optimized to find their lowest energy structures.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products.
Frequency Analysis: A frequency calculation is performed on the TS geometry. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.
The table below illustrates the type of energetic data obtained from a DFT calculation for a representative SN2 hydrolysis reaction.
| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Reactants (R-SO₂Cl + H₂O) | Optimized ground state of substrates | 0.00 | 0.00 |
| Transition State ([HO···SO₂(R)···Cl]⁻) | Highest energy point on the reaction path | +22.5 | +24.0 |
| Products (R-SO₃H + HCl) | Optimized ground state of products | -15.0 | -13.5 |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of DFT calculations.
This analysis allows for the determination of the reaction's activation energy (in this example, +24.0 kcal/mol), providing a quantitative measure of the reaction kinetics.
DFT calculations are also highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. techscience.com By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) absorption bands can be computed. nih.gov Similarly, by calculating the magnetic shielding of atomic nuclei, nuclear magnetic resonance (NMR) chemical shifts can be predicted. youtube.com
For this compound, conformational preferences are a key aspect of its structure. The cyclohexane (B81311) ring exists predominantly in a chair conformation, and the two substituents (ethyl and sulfonyl chloride) can occupy either axial or equatorial positions. These different arrangements, or conformers, have different energies due to steric interactions, particularly 1,3-diaxial strain. libretexts.orglibretexts.org A substituent in the axial position experiences steric repulsion from the other two axial hydrogens on the same side of the ring. youtube.com Consequently, bulky groups preferentially occupy the more spacious equatorial positions. youtube.com
DFT can be used to calculate the relative energies of all possible chair conformers to determine the most stable structure and predict the equilibrium distribution.
| Conformer | Ethyl Group Position | -SO₂Cl Group Position | Calculated Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|---|
| ee | Equatorial | Equatorial | 0.00 | >99 |
| ea | Equatorial | Axial | +2.5 | <1 |
| ae | Axial | Equatorial | +2.1 | <1 |
| aa | Axial | Axial | +5.0 | <0.1 |
Note: The values in this table are illustrative, based on established principles of conformational analysis for substituted cyclohexanes.
The calculations would strongly predict that the di-equatorial (ee) conformer is the overwhelmingly predominant species at room temperature, as it minimizes steric strain.
Quantum Chemical Studies of Bonding and Electronic Structure
Quantum chemical methods, often performed within the DFT framework, provide a detailed picture of the electronic distribution and bonding within a molecule. This analysis is crucial for understanding a molecule's intrinsic reactivity. Key properties investigated include atomic charges, bond orders, and the nature of frontier molecular orbitals (FMOs).
For this compound, the sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, making the sulfur center highly electron-deficient (electrophilic). The S-Cl bond is polarized, which facilitates its cleavage during nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory is particularly insightful.
The Highest Occupied Molecular Orbital (HOMO) represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor.
The Lowest Unoccupied Molecular Orbital (LUMO) represents the most electron-deficient region and indicates where the molecule is most susceptible to nucleophilic attack.
In this compound, the LUMO is expected to be localized primarily on the sulfur atom, with significant contributions from the antibonding σ* orbital of the S-Cl bond. This confirms the sulfur atom as the primary electrophilic site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests higher stability and lower reactivity.
| Parameter | Description | Illustrative Calculated Value |
|---|---|---|
| Mulliken Charge on S | Partial charge on the sulfur atom | +1.25 e |
| Mulliken Charge on Cl | Partial charge on the chlorine atom | -0.45 e |
| HOMO Energy | Energy of the highest occupied molecular orbital | -7.8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity | 6.6 eV |
Note: These values are hypothetical, intended to represent typical results from quantum chemical calculations on similar molecules.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This allows for the study of bulk properties, including the explicit effects of the solvent and the molecule's flexibility.
Solvent Effects: The choice of solvent can dramatically influence reaction rates and mechanisms. wikipedia.org MD simulations model the explicit interactions (e.g., hydrogen bonds, dipole-dipole interactions) between the solute (this compound) and numerous solvent molecules. This provides insight into how the solvent shell organizes around the reactant and stabilizes or destabilizes the transition state. For SN2 reactions of sulfonyl chlorides, polar aprotic solvents are often favored as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. chemrxiv.org MD simulations can calculate the free energy of solvation, helping to rationalize and predict these solvent-dependent outcomes. dntb.gov.uanih.gov
Conformational Dynamics: The cyclohexane ring is not static but undergoes a dynamic "ring flip" process, interconverting between two chair conformations. MD simulations can model this dynamic behavior in a solvent environment, determining the timescale of the ring flip and how it is influenced by the ethyl and sulfonyl chloride substituents. researchgate.net These simulations can also track the rotation of the substituents around their single bonds, providing a complete picture of the molecule's flexibility and the range of conformations it can adopt in solution.
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Routes
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and produce significant waste. organic-chemistry.org A primary area of future research will be the development of environmentally benign synthetic pathways to 4-Ethylcyclohexane-1-sulfonyl chloride. Current research in the broader field of sulfonyl chloride synthesis points toward several promising green alternatives.
One such approach is the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halides. organic-chemistry.org This method is lauded for its use of inexpensive reagents, operational simplicity, and avoidance of hazardous materials like chlorine gas. organic-chemistry.orgresearchgate.net Another sustainable strategy involves the oxyhalogenation of thiols and disulfides using an oxone-KX (where X is Cl or Br) system in water, offering a rapid and efficient synthesis under mild conditions. rsc.org Adapting these methods for the synthesis of this compound from 4-ethylcyclohexanethiol or its derivatives could offer a more economical and environmentally friendly production process compared to traditional routes.
| Parameter | Traditional Synthetic Routes | Emerging Green Synthetic Routes |
| Starting Materials | Grignard reagents, sulfonic acids | Thiols, S-alkyl isothiourea salts organic-chemistry.org |
| Reagents | Thionyl chloride, sulfuryl chloride, chlorine gas | N-Chlorosuccinimide (NCS), Oxone, household bleach organic-chemistry.orgorganic-chemistry.orgrsc.org |
| Solvents | Often organic solvents | Water, acetonitrile (B52724) rsc.orgnih.gov |
| Byproducts | Acidic and/or toxic gases (e.g., SO2, HCl), metal salts | Recyclable byproducts (e.g., succinimide) organic-chemistry.orgresearchgate.net |
| Reaction Conditions | Often harsh (e.g., strong acids/bases) | Mild (e.g., room temperature) rsc.orgnih.gov |
| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of safer reagents, potential for byproduct recycling organic-chemistry.orggoogle.com |
Exploration of Novel Catalytic Systems for Transformations
The reactivity of the sulfonyl chloride group can be harnessed and directed through catalysis. Future work will likely focus on applying novel catalytic systems to transformations involving this compound. Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. nih.govacs.org For instance, heterogeneous carbon nitride photocatalysts like potassium poly(heptazine imide) (K-PHI) have been used to synthesize aryl sulfonyl chlorides from diazonium salts. nih.gov Research could explore adapting these photocatalytic methods for both the synthesis and subsequent reactions of this compound, such as cross-coupling and addition reactions. magtech.com.cn
Furthermore, transition-metal catalysis offers a broad scope for functionalizing sulfonyl chlorides. quora.com For example, sulfonyl chlorides can serve as efficient initiators for atom transfer radical polymerization (ATRP), a process that could be explored for creating polymers functionalized with the 4-ethylcyclohexylsulfonyl group. quora.com
Application of this compound in Complex Molecule Synthesis
Sulfonyl chlorides are fundamental building blocks in medicinal chemistry, primarily for the synthesis of sulfonamides, a common motif in pharmaceuticals. sigmaaldrich.com The 4-ethylcyclohexyl group is a lipophilic, non-planar moiety that can influence a molecule's pharmacokinetic and pharmacodynamic properties. A significant future direction is the use of this compound to introduce this specific cycloaliphatic group into complex, biologically active molecules. sigmaaldrich.com
By reacting it with various amines, particularly heterocyclic amines, novel sulfonamide derivatives can be synthesized for screening in drug discovery programs. sigmaaldrich.com The unique conformational properties of the ethylcyclohexane (B155913) ring could be exploited to probe binding pockets of enzymes or receptors, potentially leading to compounds with enhanced potency or selectivity. Its application as a protecting group or as a precursor for sulfones and sulfonates in the total synthesis of natural products also warrants further investigation. organic-chemistry.org
Advanced Analytical Methodologies for In-situ Reaction Monitoring
To optimize synthetic routes and understand reaction mechanisms, real-time monitoring is crucial. Advanced analytical techniques, particularly in-situ spectroscopy, are expected to play a larger role in studying reactions involving this compound. mt.com Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allow chemists to track the concentration of reactants, intermediates, and products directly in the reaction vessel without sampling. spectroscopyonline.com
Applying these methods could provide valuable kinetic and mechanistic data on the formation of this compound and its subsequent conversion to sulfonamides or other derivatives. mt.comspectroscopyonline.com This detailed understanding facilitates more efficient process development, optimization, and scale-up, ensuring better control over reaction outcomes and purity. mt.com
Computational Design of New Reactivity and Selectivity
Computational chemistry provides powerful predictive tools for understanding and designing chemical reactions. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stability of intermediates, and rationalize the reactivity and selectivity of sulfonyl chlorides. researchgate.netmdpi.comnih.gov
Future research will likely leverage computational modeling to explore the unique properties conferred by the 4-ethylcyclohexane substituent. DFT studies could compare the electronic structure and reactivity of this compound with other alkyl and aryl sulfonyl chlorides, providing insights into its stability and reaction kinetics. researchgate.netnih.gov Such computational work can guide experimental efforts by predicting favorable reaction conditions, identifying potential side reactions, and designing novel transformations with high selectivity. researchgate.net
Expansion into Materials Science Applications
The functional properties of the sulfonyl chloride group extend beyond medicinal chemistry into materials science. ontosight.ai An emerging trend is the incorporation of sulfonyl chloride moieties into polymers to create functional materials. chemistryviews.org For example, polystyrene sulfonyl chloride resins are used as polymeric supports and reagents in organic synthesis. rapp-polymere.com
Future research could explore the use of this compound as a monomer or functionalizing agent in polymer chemistry. Incorporating the 4-ethylcyclohexylsulfonyl group into a polymer backbone could impart specific properties such as altered solubility, thermal stability, or optical transparency. chemistryviews.org It could also be investigated as an initiator for living radical polymerization, leading to the synthesis of well-defined polymers with complex architectures, such as star polymers. cmu.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
